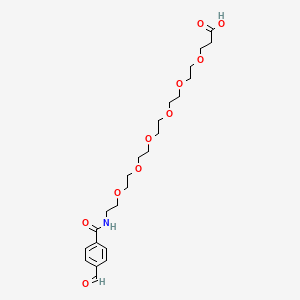

醛-苯基-PEG6-酸

描述

Ald-Ph-PEG6-acid is a PEG-based PROTAC linker . It contains a total of 69 bonds, including 34 non-H bonds, 9 multiple bonds, 23 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic aldehyde, 1 hydroxyl group, and 6 aliphatic ethers .

Synthesis Analysis

Ald-Ph-PEG6-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG6-acid is C23H35NO10 . It has a molecular weight of 485.5 g/mol .Chemical Reactions Analysis

The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moiety .科学研究应用

药物开发中的生物偶联

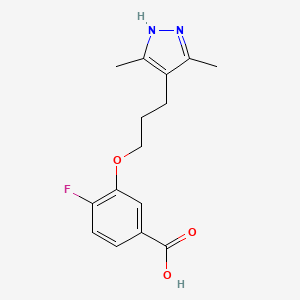

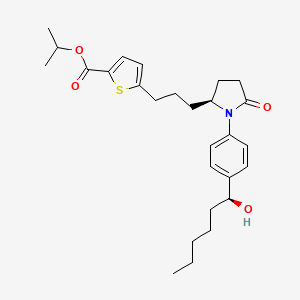

“醛-苯基-PEG6-酸” 在药物开发的生物偶联中用作不可裂解连接体。 醛基允许选择性地连接到生物分子,而羧酸基团可用于连接治疗剂,在药物递送系统中提供稳定性和控制 {svg_1}.

用于生物医学应用的水凝胶形成

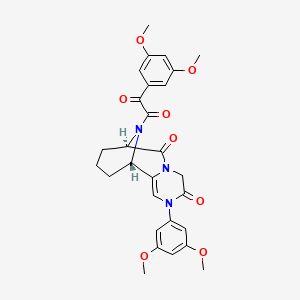

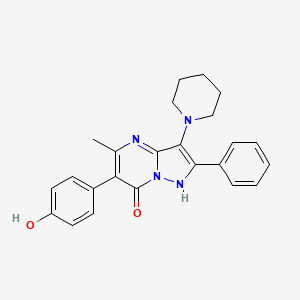

该化合物可用于形成基于透明质酸的水凝胶。 此类水凝胶表现出良好的机械性能和自修复性能,使其适用于 3D 细胞培养和组织工程 {svg_2}.

环境科学

它也可能在环境科学中找到应用,例如在开发用于污染物捕获的材料或用于环境监测的传感器中。

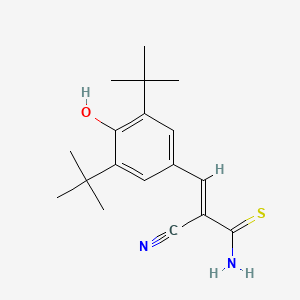

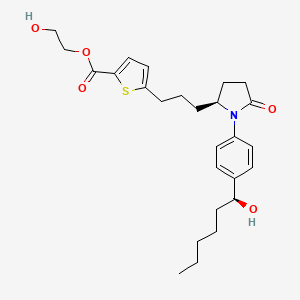

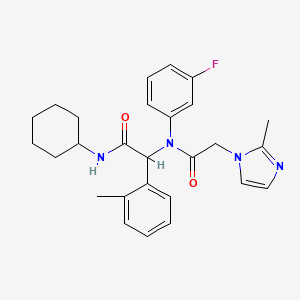

有关每种应用的更多详细信息,请参阅具体的科学文献或供应商,例如 Creative Biolabs {svg_3} 和 VWR {svg_4},它们提供与 “醛-苯基-PEG6-酸” 相关的资源和产品。

作用机制

Target of Action

Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moieties .

Mode of Action

Ald-Ph-PEG6-acid, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of Ald-Ph-PEG6-acid reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily affected by Ald-Ph-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Ald-Ph-PEG6-acid enables the selective degradation of target proteins .

Pharmacokinetics

It is known that the peg6 linker in ald-ph-peg6-acid increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Ald-Ph-PEG6-acid’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .

Action Environment

The action of Ald-Ph-PEG6-acid is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of Ald-Ph-PEG6-acid is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

未来方向

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJVHKOJSNIKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

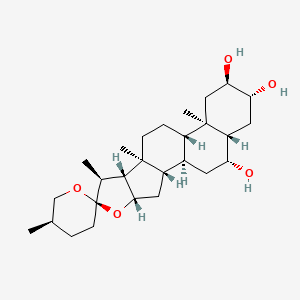

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)